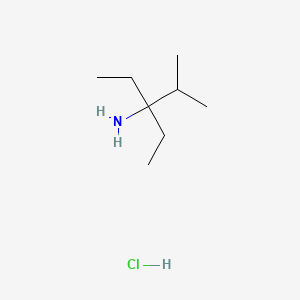
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylate, also known as IODO-3-CARBOX, is an organosulfur compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of various organic compounds and has been used in the synthesis of pharmaceuticals and other biologically active substances. IODO-3-CARBOX has also been used for the synthesis of polymers and dyes.
Mécanisme D'action
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX acts as a catalyst in the synthesis of organic compounds. It can activate the reaction of 1,3-dioxane-2-thione with isoindoline, resulting in the formation of the product. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX can be used to activate the reaction of peptides and proteins, and to study the structure and function of proteins.
Biochemical and Physiological Effects
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX has been used in the study of the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs and other biologically active substances on the body, as well as to study the effects of various environmental factors on the body. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX has been used in the study of the mechanisms of action of drugs and other biologically active substances.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX is a versatile compound that can be used in a wide range of laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable under a variety of conditions. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX does not react with all compounds, and the reaction yields can vary depending on the reaction conditions and the reactants used.
Orientations Futures
There are many potential future directions for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX research. One potential direction is the development of new synthetic methods for the synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX and other organosulfur compounds. Additionally, the use of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX in the synthesis of polymers and dyes could be further explored. Another potential direction is the use of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX in the study of the biochemical and physiological effects of various compounds. Finally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX could be used in the development of novel drugs and other biologically active substances.
Méthodes De Synthèse
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX can be synthesized by the reaction of 1,3-dioxane-2-thione with isoindoline in the presence of an acid catalyst. The reaction mixture is heated at 80-90°C for several hours, and the product is then extracted and purified. The yields of the reaction vary depending on the reaction conditions and the reactants used.
Applications De Recherche Scientifique
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX has been used in a wide range of scientific research applications. It has been used in the synthesis of polymers and dyes, as well as in the synthesis of pharmaceuticals and other biologically active substances. It has also been used in the synthesis of peptides and proteins, and in the study of enzyme-catalyzed reactions. Additionally, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl oxane-3-carboxylateX has been used in the study of the structure and function of proteins and in the study of the mechanism of action of drugs.
Propriétés
IUPAC Name |
(1,3-dioxoisoindol-2-yl) oxane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-12-10-5-1-2-6-11(10)13(17)15(12)20-14(18)9-4-3-7-19-8-9/h1-2,5-6,9H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWHLMZVWNLQJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate](/img/structure/B6604388.png)
![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one](/img/structure/B6604394.png)
![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)


![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)

amine hydrochloride](/img/structure/B6604442.png)



![rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6604479.png)
